3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde
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Overview
Description
3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound that features a benzene ring substituted with a bromomethyl group, a hydroxyl group, and a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 2-hydroxy-5-nonylbenzaldehyde, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in acidic or basic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-(Bromomethyl)-2-oxo-5-nonylbenzaldehyde.
Reduction: Formation of 3-(Bromomethyl)-2-hydroxy-5-nonylbenzyl alcohol.
Scientific Research Applications
3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-hydroxybenzaldehyde: Lacks the nonyl chain, resulting in different solubility and reactivity properties.
2-Hydroxy-5-nonylbenzaldehyde: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution reactions.
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nonyl chain also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
919109-46-9 |
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Molecular Formula |
C17H25BrO2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-(bromomethyl)-2-hydroxy-5-nonylbenzaldehyde |
InChI |
InChI=1S/C17H25BrO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3 |
InChI Key |
QUXNSTWYSTXVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CBr |
Origin of Product |
United States |
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